Cas no 149003-01-0 (Dexrazoxane hydrochloride)

Dexrazoxane hydrochloride is a cardioprotective agent and topoisomerase II inhibitor, primarily used to mitigate the risk of anthracycline-induced cardiotoxicity in cancer chemotherapy. Its mechanism involves chelating free iron and preventing the formation of reactive oxygen species, thereby reducing oxidative damage to cardiac tissues. The compound is chemically stable, water-soluble, and exhibits predictable pharmacokinetics, ensuring consistent therapeutic outcomes. Dexrazoxane hydrochloride is compatible with standard intravenous administration protocols and has demonstrated efficacy in clinical settings, making it a critical adjunct in oncology regimens. Its well-characterized safety profile further supports its use in high-risk patient populations.
Dexrazoxane hydrochloride structure
Dexrazoxane hydrochloride structure
Product name:Dexrazoxane hydrochloride
CAS No:149003-01-0
MF:C11H17ClN4O4
MW:304.730081319809
MDL:MFCD00912156
CID:65113
PubChem ID:6918223

Dexrazoxane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Dexrazoxane hydrochloride
    • (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione hydrochloride
    • Dexrazoxane HCl (ICRF-187, ADR-529)
    • ICRF-187 hydrochloride
    • Dexrazoxane HCl
    • ICRF-187 (ADR-529) HCl
    • Dexrazoxane hydrochloride (ICRF-187, ADR-529)
    • 4,4'-[(1S)-1-methyl-1,2-ethanediyl]bis-2,6-piperazinedione, hydrochloride (1:1)
    • Totect
    • Cardioxane
    • Zinecard
    • Savene
    • Dexrazoxane (Hydrochloride)
    • 5346058Q7S
    • 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione hydrochloride
    • (S)-4,4'-(propane-1,2-diyl)bis(piperazine-2,6-dione) hydrochloride
    • ICRF 187 hydrochloride
    • TopoTect
    • 2,6-Piper
    • Razoxane (+)-form hydrochloride [MI]
    • KDX-0811
    • SW220147-1
    • (+)-Razoxane hydrochloride
    • DTXCID9086643
    • Zinecard (TN)
    • ICRF-187
    • HY-110075
    • Razoxane hydrochloride, (S)-
    • ICRF-187 (hydrochloride);ADR-529 (hydrochloride);NSC-169780 (hydrochloride)
    • 2,6-Piperazinedione, 4,4'-(1-methyl-1,2-ethanediyl)bis-, hydrochloride, (S)-
    • Dexrazoxane hydrochloride [ORANGE BOOK]
    • Dexrazoxane (monohydrochloride)
    • 4,4'-(2S)-propane-1,2-diyldipiperazine-2,6-dione hydrochloride
    • AS-16976
    • UNII-5346058Q7S
    • DTXSID60164152
    • SCHEMBL18188
    • ADR-529 hydrochloride
    • Totect (TN)
    • Q27121988
    • Cardioxan
    • (S)-4,4'-(Propane-1,2-diyl)bis(piperazine-2,6-dione) xhydrochloride
    • Dexrazoxane hydrochloride [WHO-DD]
    • CHEMBL1200778
    • Dexrazoxane HCl (ICRF-187; ADR-529)
    • C11H17ClN4O4
    • CCG-267515
    • 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride
    • CS-0032917
    • Dexrazoxane for Injection
    • C72836
    • AKOS015900046
    • 2,6-Piperazinedione, 4,4'-((1S)-1-methyl-1,2-ethanediyl)bis-, hydrochloride (1:1)
    • 149003-01-0
    • Dexrazoxane hydrochloride [VANDF]
    • Savene (TN)
    • Hydrochloride, Dexrazoxane
    • CHEBI:50224
    • Cardioxane hydrochloride
    • s1222
    • D07807
    • 1263283-43-7
    • AC-9014
    • NSC-169780 hydrochloride
    • MDL: MFCD00912156
    • Inchi: 1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
    • InChI Key: BIFMNMPSIYHKDN-FJXQXJEOSA-N
    • SMILES: Cl[H].O=C1C([H])([H])N(C([H])([H])C(N1[H])=O)[C@@]([H])(C([H])([H])[H])C([H])([H])N1C([H])([H])C(N([H])C(C1([H])[H])=O)=O

Computed Properties

  • Exact Mass: 304.09400
  • Monoisotopic Mass: 304.093833
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 404
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.8

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 193 deg C
  • Boiling Point: 531.5°C at 760 mmHg
  • Flash Point: 275.3°C
  • Solubility: 生物体外In Vitro:DMSO溶解度50 mg/mL(Need ultrasonic)H2O20 mg/mL(Need ultrasonic)In Vivo:请根据您的实验动物和给药方式选择适当的溶解方案。以下溶解方案都请先按照生物体外In Vitro方式配制澄清的储备液,再依次添加助溶剂:——为保证实验结果的可靠性,澄清的储备液可以根据储存条件,适当保存;体内实验的工作液,建议您现用现配,当天使用;
  • PSA: 98.82000
  • LogP: -1.37290
  • Vapor Pressure: No data available

Dexrazoxane hydrochloride Security Information

Dexrazoxane hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6467-10 mg
Dexrazoxane HCl
149003-01-0 99.80%
10mg
¥442.00 2022-02-28
DC Chemicals
DCAPI1475-1 g
Dexrazoxane Hydrochloride
149003-01-0 >99%
1g
$800.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012412-250mg
Dexrazoxane hydrochloride
149003-01-0 99%
250mg
¥1294 2024-05-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6467-1 mL * 10 mM (in DMSO)
Dexrazoxane HCl
149003-01-0 99.80%
1 mL * 10 mM (in DMSO)
¥315.00 2022-02-28
TRC
D271540-250mg
Dexrazoxane Hydrochloride Salt
149003-01-0
250mg
$781.00 2023-05-18
DC Chemicals
DCAPI1475-250 mg
Dexrazoxane Hydrochloride
149003-01-0 >99%
250mg
$400.0 2022-02-28
S e l l e c k ZHONG GUO
S1222-10mM (1mL in DMSO)
Dexrazoxane HCl (ICRF-187)
149003-01-0 97%
10mM (1mL in DMSO)
¥734.11 2023-09-16
S e l l e c k ZHONG GUO
S1222-50mg
Dexrazoxane HCl (ICRF-187)
149003-01-0 97%
50mg
¥2232.24 2023-09-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012412-10mg
Dexrazoxane hydrochloride
149003-01-0 99%
10mg
¥125 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012412-50mg
Dexrazoxane hydrochloride
149003-01-0 99%
50mg
¥420 2024-05-25

Dexrazoxane hydrochloride Related Literature

Additional information on Dexrazoxane hydrochloride

Dexrazoxane Hydrochloride (CAS No. 149003-01-0): A Comprehensive Overview of Its Properties and Applications

Dexrazoxane hydrochloride (CAS No. 149003-01-0) is a cardioprotective agent widely recognized for its role in mitigating the adverse effects of certain chemotherapeutic drugs. As a derivative of ethylenediaminetetraacetic acid (EDTA), this compound has garnered significant attention in both clinical and research settings due to its unique mechanism of action and therapeutic benefits.

The chemical structure of dexrazoxane hydrochloride features a bis-dioxopiperazine ring, which enables it to chelate iron and prevent the formation of harmful free radicals. This property is particularly valuable in oncology, where it is used to protect the heart from the cardiotoxic effects of anthracycline-based chemotherapy agents like doxorubicin. Researchers and healthcare professionals often search for "dexrazoxane hydrochloride mechanism of action" or "dexrazoxane hydrochloride side effects" to better understand its clinical profile.

In recent years, the demand for dexrazoxane HCl has surged, driven by the increasing prevalence of cancer and the need for safer treatment protocols. Studies have explored its potential in reducing chemotherapy-induced cardiotoxicity, a topic frequently queried in medical forums and search engines. Additionally, its off-label uses, such as in the treatment of extravasation injuries, have sparked interest among clinicians.

From a pharmaceutical perspective, dexrazoxane hydrochloride is formulated as a lyophilized powder for intravenous administration. Its stability, solubility, and compatibility with other drugs are critical factors for compounding pharmacists. Queries like "dexrazoxane hydrochloride solubility" or "dexrazoxane hydrochloride stability" reflect the practical concerns of professionals working with this compound.

The global market for dexrazoxane hydrochloride is influenced by advancements in cancer therapy and the growing emphasis on personalized medicine. Regulatory approvals, such as those from the FDA and EMA, have further solidified its position in clinical practice. Patients and caregivers often search for "dexrazoxane hydrochloride price" or "dexrazoxane availability" to access this vital medication.

Ongoing research continues to uncover new dimensions of dexrazoxane HCl, including its potential antioxidant properties and applications beyond oncology. As the scientific community delves deeper into its pharmacodynamics, dexrazoxane hydrochloride remains a subject of intense study and discussion in peer-reviewed journals and conferences.

In summary, dexrazoxane hydrochloride (CAS No. 149003-01-0) stands as a pivotal compound in modern medicine, offering cardioprotection and expanding therapeutic possibilities. Its multifaceted role underscores the importance of continued research and education to maximize its benefits for patients worldwide.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:149003-01-0)Dexrazoxane hydrochloride
A1012879
Purity:99%/99%
Quantity:200mg/500mg
Price ($):208.0/350.0